molecular formula C12H14O2 B027293 Ethyl 2-phenylcyclopropanecarboxylate CAS No. 97-71-2

Ethyl 2-phenylcyclopropanecarboxylate

Cat. No.: B027293
CAS No.: 97-71-2
M. Wt: 190.24 g/mol
InChI Key: SRGUIJLJERBBCM-UHFFFAOYSA-N
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Description

Ethyl 2-phenylcyclopropanecarboxylate (C₁₂H₁₄O₂, molecular weight 190.242) is a cyclopropane derivative featuring a phenyl substituent at the 2-position and an ethoxycarbonyl group at the 1-position . This compound is synthesized via cyclopropanation reactions, such as the reaction of styrene with ethyl diazoacetate catalyzed by engineered myoglobin, achieving 86% diastereoselectivity for the (E)-isomer . Key applications include its role as an intermediate in pharmaceuticals, notably linked to Tranylcypromine, an antidepressant and monoamine oxidase inhibitor .

Preparation Methods

Conventional Synthesis via Cyclopropanation

The foundational method for preparing ethyl 2-phenylcyclopropanecarboxylate involves the cyclopropanation of styrene with ethyl diazoacetate. This reaction proceeds via a [2+1] cycloaddition mechanism, where the diazo compound generates a carbene intermediate under catalytic conditions. The carbene inserts into the π-bond of styrene, forming the cyclopropane ring .

Isomerization of the cis,trans-Ester Mixture

To improve the yield of the desired trans -isomer, the crude ester mixture undergoes base-catalyzed isomerization. This step is critical for enhancing the trans/cis ratio from 65:35 to 95:5, significantly streamlining downstream purification .

Optimized Isomerization Protocol

  • Base : Sodium ethoxide (2N), prepared in situ by dissolving sodium metal in anhydrous ethanol.

  • Solvent : Anhydrous ethanol, though tert-butanol or 1,2-dimethoxyethanol can substitute to modulate reaction kinetics.

  • Temperature and Duration : Reflux at 78–79°C for 20–24 hours ensures complete isomerization .

Mechanistic Insight :
The alkoxide base deprotonates the ester, generating an enolate intermediate. Ring-opening followed by recombination preferentially forms the thermodynamically stable trans -isomer due to reduced steric strain between the phenyl and ethoxycarbonyl groups .

One-Pot Isomerization and Hydrolysis

A notable advancement in the synthesis is the integration of isomerization and hydrolysis into a single reactor, reducing processing time and solvent waste .

Procedure:

  • After isomerization, water is added to the reaction mixture, raising the pH to >12.

  • The solution is refluxed for an additional 20 hours, hydrolyzing the ester to trans -2-phenylcyclopropanecarboxylic acid.

  • Acidification with HCl precipitates the product, which is filtered and washed to remove residual cis-isomer .

Yield : This method achieves a 93% yield of trans-acid from the starting ester, compared to 20–25% in non-isomerized routes .

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges in catalyst recovery, solvent recycling, and energy efficiency.

Key Modifications:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by maintaining optimal temperature gradients.

  • Solvent Recovery Systems : Distillation units reclaim ethanol, reducing material costs and environmental impact.

  • Automated pH Control : Ensures consistent hydrolysis conditions, minimizing by-product formation .

Comparative Analysis of Synthetic Routes

ParameterConventional MethodImproved Method
Trans-Ester Yield 65%95%
Hydrolysis Efficiency 20–25% trans-acid93% trans-acid
Purity Requires repeated crystallizationDirect isolation via acidification
Process Steps Multiple discrete stepsIntegrated one-pot reaction

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Ethyl 2-phenylcyclopropanecarboxylate serves as a crucial intermediate in synthesizing complex organic molecules. Its unique cyclopropane structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

  • Cyclopropanation Reactions : This compound can be utilized in cyclopropanation reactions to create other cyclopropane derivatives.
  • Reactivity with Nucleophiles and Electrophiles : The ester functional group makes it susceptible to hydrolysis and transesterification reactions, expanding its utility in synthetic pathways.

Research into the biological activity of this compound suggests potential pharmacological properties. Compounds containing cyclopropane rings are often investigated for their biological activities due to their ability to mimic natural products.

  • Potential Pharmacological Uses : Studies indicate that derivatives of cyclopropane compounds may exhibit anti-inflammatory and analgesic effects .

Table 2: Biological Activity Insights

Biological Activity Observations
Anti-inflammatory effectsLimited studies suggest potential
Analgesic propertiesCyclopropane derivatives show promise

Pharmaceutical Applications

This compound is explored as an intermediate in synthesizing pharmaceuticals and bioactive compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to biologically active molecules.

  • Case Study: Synthesis of Cyclopropylamines : The compound can be hydrolyzed to form trans-2-phenylcyclopropanecarboxylic acid, which is a precursor for synthesizing cyclopropylamines, relevant in drug development .

Industrial Applications

In addition to its research applications, this compound finds use in industries such as agrochemicals and fragrances. Its unique chemical properties make it suitable for producing fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-phenylcyclopropanecarboxylate in cyclopropanation reactions involves the formation of a metal-carbene intermediate. This intermediate reacts with olefins to form the cyclopropane ring. The reaction is highly stereoselective, with the metal catalyst playing a crucial role in determining the stereochemistry of the product . The molecular targets and pathways involved in its biological activity are still under investigation, with studies focusing on its interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural Analogues

Ethyl cis- and trans-2-Methyl-2-phenylcyclopropanecarboxylates

  • Structure : Incorporates a methyl group at the 2-position alongside the phenyl group.
  • Synthesis : Prepared via cyclopropanation of γ-methylstyrene with ethyl diazoacetate, yielding a 1:3 trans:cis isomer ratio .
  • Properties :
    • NMR Differentiation : The cis isomer shows δ 1.50 (s, 3H for methyl) and δ 4.13 (quartet for ethoxy), while the trans isomer exhibits δ 1.37 (s, 3H) and δ 3.74 (quartet) .
    • Boiling Point : Mixture boils at 70–78°C (0.75 mm Hg), distinct from the parent compound due to increased steric bulk .

(1S,2S)-Isopropyl 2-Phenylcyclopropanecarboxylate

  • Structure : Isopropyl ester replaces the ethyl group.
  • Impact : Increased steric hindrance from the isopropyl group may alter reactivity and selectivity in catalytic reactions .

Ethyl 2-Cyclopropylcyclopropane-1-carboxylate

  • Structure : Cyclopropyl substituent replaces phenyl (C₉H₁₄O₂, MW 154.21).

Crystallographic and Spectroscopic Data

Property Ethyl 2-Phenylcyclopropanecarboxylate Ethyl trans-2-Methyl-2-phenylcyclopropanecarboxylate
Crystal Structure R factor = 0.072; mean C-C = 0.002 Å Not reported
NMR (Methylene Protons) Not reported δ 1.90 (cis), δ 1.72 (trans)
  • The trans isomer of the parent compound has been structurally confirmed via single-crystal X-ray diffraction (T = 100 K), with precise bond length measurements .

Biological Activity

Ethyl 2-phenylcyclopropanecarboxylate (CAS No. 97-71-2) is an organic compound characterized by the molecular formula C₁₂H₁₄O₂, featuring a cyclopropane ring with a phenyl group and an ethyl ester. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

The biological activity of this compound is largely attributed to its ability to undergo cyclopropanation reactions catalyzed by transition metal complexes. These reactions involve the formation of carbene intermediates that can react with various substrates, leading to the creation of cyclopropane derivatives, which are often biologically active.

Table: Key Reactions Involving this compound

Reaction Type Description Products
CyclopropanationReaction with olefins using diazo compoundsCyclopropane derivatives
OxidationConversion to carboxylic acids2-Phenylcyclopropanecarboxylic acid
ReductionReduction of ester to alcohol2-Phenylcyclopropanol
Electrophilic SubstitutionSubstitution on the phenyl ringVarious substituted phenyl derivatives

Case Studies

  • Synthesis and Evaluation of Cyclopropanol Derivatives : A study explored the use of this compound in synthesizing chiral cyclopropanol derivatives via biocatalytic methods. The engineered dehaloperoxidase enzyme was used to achieve high diastereomeric and enantiomeric ratios, demonstrating the compound's utility in producing pharmacologically relevant structures .
  • Potential Anti-inflammatory Activity : While specific studies on this compound are scarce, related compounds within the cyclopropane family have shown anti-inflammatory properties. Research suggests that modifications to the cyclopropane structure can enhance these effects, indicating potential therapeutic applications .
  • Cyclopropane Derivatives in Medicinal Chemistry : Cyclopropane-containing compounds have been investigated for their roles as inhibitors in various biological pathways. This compound could serve as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease processes .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-phenylcyclopropanecarboxylate?

Basic Research Question
Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and precursor purity. For example, cyclopropanation using γ-methylstyrene and ethyl diazoacetate under controlled heating (70–78°C at 0.75 mm Hg) yields a 44% mixture of cis/trans isomers, with chromatographic separation (e.g., SE-30 columns) enhancing purity . Ensure stoichiometric ratios are calibrated to minimize side reactions.

Q. What safety protocols are critical when handling this compound?

Basic Research Question
Follow engineering controls (closed systems, local exhaust) and personal protective equipment (PPE):

  • Respiratory : Dust respirators compliant with local regulations.
  • Hand/Eye : Nitrile gloves and safety glasses with face shields for high-exposure tasks.
  • Skin : Protective clothing and boots to avoid direct contact .

Q. How can stereochemical isomers of this compound be resolved and characterized?

Advanced Research Question
Isomer separation involves preparative gas chromatography (glpc) with Apiezon L or SE-30 columns, followed by NMR analysis. For example, the cis-isomer shows distinct methylene proton shifts at δ 1.22–1.50 ppm (CCl₄), while the trans-isomer exhibits δ 0.85–1.37 ppm . Assign configurations using coupling constants and NOE experiments.

Q. What analytical techniques are most effective for validating the purity and structure of this compound?

Advanced Research Question
Combine ¹H/¹³C NMR for functional group verification (e.g., cyclopropane ring protons at δ 1.40–2.57 ppm) , HPLC with chiral columns (e.g., Chiralcel OJ) for enantiomeric excess (>98% ee) , and mass spectrometry for molecular ion confirmation.

Q. How does this compound serve as a precursor in pharmaceutical applications?

Advanced Research Question
Its cyclopropane core is leveraged in antiviral nucleoside analogues (e.g., methylenecyclopropylglycine derivatives) and μ-opioid receptor probes . Functionalization via ester hydrolysis or amidation introduces bioactive moieties, as seen in Tranylcypromine derivatives .

Q. What computational methods aid in predicting the reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) studies optimize transition states for cyclopropanation or ring-opening reactions. Parameters like Fukui indices and electrostatic potential maps predict nucleophilic/electrophilic sites . Software suites (e.g., Gaussian) model steric effects of the phenyl group on reaction pathways.

Q. How can researchers resolve contradictions in reported synthetic yields?

Advanced Research Question
Yield discrepancies (e.g., 44% vs. 68% ) arise from variables like solvent purity, distillation efficiency, and isomer ratios. Replicate methods with rigorous control over azeotropic distillation (e.g., toluene/EtOH mixtures) and column chromatography conditions. Document temperature gradients and catalyst loadings meticulously.

Q. What role does this compound play in polymer chemistry?

Advanced Research Question
The strained cyclopropane ring enables ring-opening polymerization for functionalized polymers. Applications include backbone modifications for mechanically robust materials and drug delivery systems . Optimize monomer feed ratios and initiators (e.g., radical or anionic) for controlled molecular weights.

Q. How do structural modifications influence the compound’s bioactivity?

Advanced Research Question
Substitutions at the cyclopropane ring (e.g., methyl or hydroxyethyl groups) alter pharmacokinetics. For instance, ester-to-acid hydrolysis enhances solubility for CNS-targeted drugs . SAR studies correlate logP values with membrane permeability using in vitro assays.

Q. What green chemistry approaches can improve the sustainability of its synthesis?

Advanced Research Question
Replace traditional solvents (benzene) with bio-based alternatives (e.g., cyclopentyl methyl ether) . Catalytic methods (e.g., Fe³⁺-clay) reduce waste, while flow reactors enhance energy efficiency. Lifecycle assessments (LCAs) quantify reductions in E-factor and carbon footprint.

Properties

IUPAC Name

ethyl 2-phenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUIJLJERBBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914228
Record name Ethyl 2-phenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-71-2
Record name 97-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-phenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of CH2Cl2 (12.5 mL), styrene (12 5 mL) and ethyl diazoacetate (0.25 g, 2.19 mmol) was added slowly dropwise at ambient temperature to a stirred slurry of Rh-PFIEP[SO3H] (1.0 g, 0.387 mmol, prepared as described above), styrene (2.5 mL) and CH2Cl2 (2.5 mL). Gas evolution ceased about 1 hour after the addition of the ethyl diazoacetate solution was complete. The resulting slurry was stirred for 24 hours and then allowed to settle. The solution was removed, the resulting resin was washed with 3.0 mL of CH2Cl2. The solution and the wash were combined and analyzed for cyclopropane products. Yield (based on ethyl diazoacetate): 73.9%.
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Rh-PFIEP[SO3H]
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2.5 mL
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12.5 mL
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Synthesis routes and methods II

Procedure details

In Example 4, a flask was charged with 1.0 g of the catalyst described in Example 1, CH2Cl2 (2.5 mL), and styrene (2.5 mL). A solution of ethyl diazoacetate (0.23 g), CH2Cl2 (12.5 mL), and styrene (12.5 mL) was added slowly dropwise and the resulting mixture was stirred for 24 hours. The reaction product was analyzed by gas chromatography and the catalyst recovered by filtration. This process was repeated for a total of ten cycles during which yields of ethyl 2-phenylcyclopropane-carboxylate remained essentially constant at about 91%. The recovered catalyst was dried in vacuo. Duplicate elemental analyses gave copper contents of the recovered catalyst of 1.83 and 1.88%.
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2.5 mL
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0.23 g
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12.5 mL
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Synthesis routes and methods III

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
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Cu,K-PFIEP[SO3H] PFIEP[CO2H]
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0.58 g
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cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
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Cu,K-PFIEP[SO3H]
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Synthesis routes and methods IV

Procedure details

To a mixture of styrene (2.15g, 20.7 mmol) and Rh2 (4S-BNOX)4 (0.0113 g, 0.0131 mmol) in 5.0 mL of anhydrous dichloromethane was added, by syringe at room temperature, ethyl diazoacetate (0298 g, 2.62 mmol) in 3.0 mL of dichloromethane under nitrogen and at an addition rate of 0.8 mL/h (syringe pump). After addition was complete, the dichloromethane solution was passed through a plug of neutral alumina to separate the catalyst, and solvent and excess styrene were removed under reduced pressure Gas chromatographic separation of the trans-isomer produced a material whose specific rotation was -6.4° which corresponded to an enantiomeric excess of the ethyl (1R,2R)-2-phenylcyclopropanecarboxylate. Conversion of the ethyl esters to the 1-menthyl esters by base hydrolysis, acid chloride formation, and esterification with (-)-menthol provided a gas chromatographically separable mixture that showed 25% enantiomeric excess for the (1R,2R)-enantiomer of the trans-2-phenylcyclopropanecarboxylate.
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3 mL
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ethyl esters
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1-menthyl esters
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acid chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-phenylcyclopropanecarboxylate
Ethyl 2-phenylcyclopropanecarboxylate
Ethyl 2-phenylcyclopropanecarboxylate
Ethyl 2-phenylcyclopropanecarboxylate
Ethyl 2-phenylcyclopropanecarboxylate
Ethyl 2-phenylcyclopropanecarboxylate

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